

# An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol

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Compound of Interest

Compound Name: 4,6,6-Trimethylheptan-2-ol

Cat. No.: B15180355

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This technical guide provides a comprehensive overview of **4,6,6-trimethylheptan-2-ol**, including its IUPAC nomenclature, synonyms, and physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a plausible synthetic route and a general analytical workflow for the characterization of this compound, given the absence of specific experimental protocols in publicly available literature.

### **IUPAC Name and Synonyms**

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4,6,6-trimethylheptan-2-ol**[1][2]. This nomenclature is based on the longest carbon chain, which is a heptane skeleton. The hydroxyl (-OH) group is located on the second carbon, and methyl (-CH3) groups are found on the fourth and sixth carbons, with two methyl groups on the sixth carbon.

The compound is also known by several synonyms, which are listed below:

- 4,6,6-Trimethyl-2-heptanol[1]
- 2-Heptanol, 4,6,6-trimethyl-[1][2]
- CAS Number: 51079-79-9[1][2]
- EINECS Number: 256-955-0[1]



• UNII: C4W9R3DYC2[1]

DSSTox Substance ID: DTXSID40965361[1]

## **Physicochemical Properties**

A summary of the key computed physicochemical properties of **4,6,6-trimethylheptan-2-ol** is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C10H22O	PubChem[1]
Molecular Weight	158.28 g/mol	PubChem[1]
XLogP3-AA (logP)	3.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	158.167065 g/mol	PubChem[1]
Monoisotopic Mass	158.167065 g/mol	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Heavy Atom Count	11	PubChem[1]

### **Synthesis and Analysis**

Detailed experimental protocols for the synthesis and analysis of **4,6,6-trimethylheptan-2-ol** are not readily available in the scientific literature. However, a logical synthetic approach and a standard analytical workflow can be proposed based on established organic chemistry principles.

### **Proposed Synthesis: Grignard Reaction**



A plausible method for the synthesis of **4,6,6-trimethylheptan-2-ol** is the Grignard reaction. This widely used method involves the reaction of a Grignard reagent with an aldehyde. In this case, the reaction would be between 2,4,4-trimethylpentylmagnesium bromide and acetaldehyde.

#### **Experimental Protocol Outline:**

- Preparation of the Grignard Reagent: 1-bromo-2,4,4-trimethylpentane would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 2,4,4-trimethylpentylmagnesium bromide.
- Reaction with Acetaldehyde: The freshly prepared Grignard reagent would then be cooled in an ice bath, and a solution of acetaldehyde in the same anhydrous ether solvent would be added dropwise. The reaction mixture would be stirred and allowed to warm to room temperature.
- Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer would be extracted with ether. The combined organic extracts would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent would be removed under reduced pressure.
- Purification: The crude product would be purified by fractional distillation or column chromatography to yield pure **4,6,6-trimethylheptan-2-ol**.

A diagram illustrating the proposed synthetic workflow is provided below.



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Caption: Proposed synthetic workflow for **4,6,6-trimethylheptan-2-ol**.

### **Proposed Analytical Workflow**

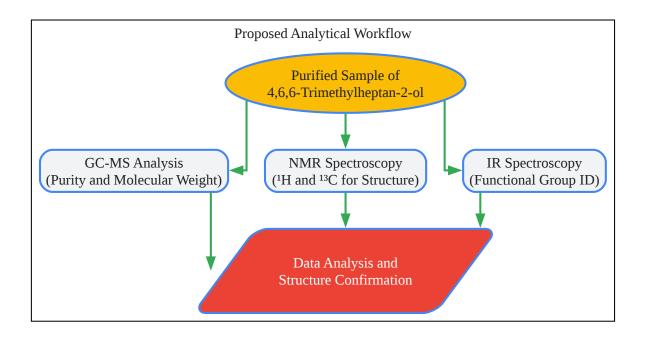
The characterization of the synthesized **4,6,6-trimethylheptan-2-ol** would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

#### **Experimental Protocol Outline:**

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the sample and to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide structural information.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: This would provide information about the number of different types of protons, their chemical environment, and their connectivity.
  - 13C NMR: This would show the number of different types of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: This would be used to identify the presence of the hydroxyl (-OH) functional group, which would show a characteristic broad absorption band in the region of 3200-3600 cm<sup>-1</sup>.

A diagram of the proposed analytical workflow is presented below.





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Caption: Proposed analytical workflow for **4,6,6-trimethylheptan-2-ol**.

# **Signaling Pathways and Biological Activity**

There is no information available in the scientific literature regarding the involvement of **4,6,6-trimethylheptan-2-ol** in any biological signaling pathways or its specific biological activities. Further research would be required to investigate the potential pharmacological or toxicological effects of this compound.

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### References



- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6,6-trimethylheptan-2-ol [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15180355#4-6-6-trimethylheptan-2-ol-iupac-name-and-synonyms]

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